2-Amino-6-hydroxyhexanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
44845-59-2 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-6-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H12N2O/c7-5-6(8)3-1-2-4-9/h6,9H,1-4,8H2 |
InChI Key |
PZKDATDYNWSYON-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(C#N)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Amino 6 Hydroxyhexanenitrile
Reactivity of the Nitrile Group in 2-Amino-6-hydroxyhexanenitrile
The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This characteristic is the foundation for its most significant reactions: hydrolysis to carboxylic acids or amides and reduction to amines or aldehydes.
The hydrolysis of a nitrile is a common and useful transformation that converts the cyano group into a carboxylic acid or an amide intermediate. libretexts.orgnumberanalytics.com This reaction can be performed under either acidic or basic conditions, with both pathways ultimately leading to the cleavage of the carbon-nitrogen triple bond and the formation of new carbon-oxygen bonds. chemistrysteps.comjove.com The process generally occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. jove.combyjus.com
Under acidic conditions, such as heating with aqueous mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrile group of this compound can be hydrolyzed to form the corresponding carboxylic acid, 2-amino-6-hydroxyhexanoic acid. jove.comnumberanalytics.com
The mechanism proceeds through several key steps:
Protonation: The reaction is initiated by the protonation of the nitrile's nitrogen atom by the acid catalyst. libretexts.orglumenlearning.com This step significantly increases the electrophilicity of the nitrile carbon, making it more vulnerable to attack by a weak nucleophile like water. libretexts.orglumenlearning.com
Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom. libretexts.orgjove.com
Deprotonation/Tautomerization: A proton transfer occurs, followed by tautomerization of the resulting imidic acid to form a protonated amide. libretexts.orgchemistrysteps.com
Amide Formation: Deprotonation yields the amide intermediate, 2-amino-6-hydroxyhexanamide. libretexts.org
Amide Hydrolysis: The amide intermediate is then itself subject to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack by water, proton transfer, and finally, elimination of ammonia (B1221849) (which is protonated to form an ammonium (B1175870) ion under the acidic conditions) to yield the final carboxylic acid product. jove.com
In the presence of a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), this compound undergoes base-catalyzed hydrolysis. libretexts.orgjove.com This reaction, often referred to as saponification, also proceeds via an amide intermediate.
The mechanistic steps are as follows:
Nucleophilic Attack: The strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comjove.comnumberanalytics.com
Protonation: The resulting intermediate has a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. libretexts.orgchemistrysteps.com
Tautomerization: The imidic acid tautomerizes to its more stable amide form, 2-amino-6-hydroxyhexanamide. chemistrysteps.com
Amide Hydrolysis: The hydroxide ion then attacks the carbonyl carbon of the amide. This is followed by the elimination of an amide anion (⁻NH₂), which is a poor leaving group but is subsequently protonated by the solvent to form ammonia. The initial product is the carboxylate salt (e.g., sodium 2-amino-6-hydroxyhexanoate).
Acidification: A final acidification step (aqueous workup) is required to protonate the carboxylate salt and generate the neutral carboxylic acid, 2-amino-6-hydroxyhexanoic acid. jove.com
Table 1: Comparison of Hydrolysis Mechanisms for the Nitrile Group
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) numberanalytics.com | Strong base (e.g., NaOH, KOH) numberanalytics.com |
| Initial Step | Protonation of the nitrile nitrogen libretexts.org | Nucleophilic attack by hydroxide ion chemistrysteps.comjove.com |
| Nucleophile | Water (a weak nucleophile) libretexts.orglumenlearning.com | Hydroxide ion (a strong nucleophile) libretexts.org |
| Intermediate | 2-Amino-6-hydroxyhexanamide libretexts.orgjove.com | 2-Amino-6-hydroxyhexanamide chemistrysteps.comnumberanalytics.com |
| Final Product | 2-Amino-6-hydroxyhexanoic acid and an ammonium salt byjus.com | A carboxylate salt (requiring acid workup to form the carboxylic acid) chemistrysteps.comjove.com |
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. chemistrysteps.com
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of completely reducing the nitrile group to a primary amine. libretexts.orgchemguide.co.uk In the case of this compound, this reaction would yield heptane-1,6-diamine. It is important to note that LiAlH₄ will also deprotonate the existing amino and hydroxyl groups.
The mechanism for the nitrile reduction involves two successive additions of a hydride ion (H⁻):
First Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic nitrile carbon. jove.comjove.com This breaks one of the pi bonds of the triple bond and forms an intermediate imine anion. libretexts.org
Second Hydride Attack: A second hydride ion attacks the imine carbon, breaking the remaining pi bond and generating a dianion intermediate. jove.comjove.com
Workup: An aqueous or acidic workup is necessary to quench the reaction and protonate the dianion, ultimately yielding the primary amine. chemistrysteps.comjove.com
The reaction requires two equivalents of the hydride source to achieve full reduction of the nitrile. jove.comjove.com
A partial reduction of the nitrile group to an aldehyde can be achieved using a less reactive, bulkier reducing agent like Diisobutylaluminum Hydride (DIBAL-H). chemistrysteps.comaakash.ac.in This reaction must be carefully controlled, typically at low temperatures, to prevent over-reduction to the alcohol. masterorganicchemistry.com The product of this reaction with this compound would be 2-amino-6-hydroxyhexanal.
The mechanism is as follows:
Lewis Acid-Base Adduct Formation: DIBAL-H, a Lewis acid, coordinates with the Lewis-basic nitrogen of the nitrile. aakash.ac.inwikipedia.org
Hydride Transfer: A single hydride ion is transferred from the aluminum to the nitrile carbon. masterorganicchemistry.comwikipedia.org This forms an aluminum-imine intermediate.
Hydrolysis: The reaction is quenched with an aqueous workup. The imine intermediate is hydrolyzed, cleaving the carbon-nitrogen double bond to form the final aldehyde product and ammonia. chemistrysteps.comwikipedia.org The use of only one equivalent of DIBAL-H and low temperatures prevents the second hydride addition that is seen with LiAlH₄. masterorganicchemistry.com
Table 2: Comparison of Reduction Reactions for the Nitrile Group
| Feature | Reduction with LiAlH₄ | Partial Reduction with DIBAL-H |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) chemistrysteps.comchemguide.co.uk | Diisobutylaluminum Hydride (DIBAL-H) chemistrysteps.commasterorganicchemistry.com |
| Reactivity | Strong, unselective jove.com | Milder, bulkier, more selective chemistrysteps.commasterorganicchemistry.com |
| Mechanism | Two successive hydride additions jove.comjove.com | Single hydride addition followed by hydrolysis masterorganicchemistry.comwikipedia.org |
| Intermediate | Imine anion, then a dianion libretexts.orgjove.com | Imine-aluminum complex wikipedia.org |
| Product | Primary amine (Heptane-1,6-diamine) chemistrysteps.comjove.com | Aldehyde (2-Amino-6-hydroxyhexanal) chemistrysteps.comwikipedia.org |
| Conditions | Typically requires ether as a solvent, followed by aqueous/acid workup chemguide.co.uk | Low temperature (e.g., -78 °C) followed by aqueous workup masterorganicchemistry.comyoutube.com |
Reactions with Organometallic Reagents (e.g., Grignard)
The reaction of this compound with organometallic reagents like Grignard reagents (R-MgX) is complex due to the presence of multiple reactive sites. A Grignard reagent is a potent nucleophile and a strong base. While it can attack the electrophilic carbon of the nitrile group, it will preferentially react with the acidic protons of the hydroxyl and amino groups in an acid-base reaction.
This acid-base reactivity means that without the use of protecting groups, at least two equivalents of the Grignard reagent would be consumed in deprotonating the alcohol and the amine, forming an alkoxymagnesium halide, an aminomagnesium halide, and releasing the alkane corresponding to the Grignard reagent. This initial deprotonation would likely prevent the desired nucleophilic attack on the nitrile.
To achieve nucleophilic addition to the nitrile group, the amino and hydroxyl groups must first be protected. Once protected, the Grignard reagent can react with the nitrile. The mechanism involves the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. This process effectively replaces the nitrile group with a ketone and a new carbon-carbon bond.
| Reagent | Functional Group Targeted | Conditions | Product (after workup) | Citation |
| Grignard Reagent (e.g., CH₃MgBr) | Nitrile (after protection of -OH and -NH₂) | 1. Protection of -OH and -NH₂ groups 2. Addition of Grignard reagent 3. Acidic workup (e.g., H₃O⁺) | 8-Amino-2-methyl-8-oxo-2-heptanol (structure assumes protecting groups are removed during workup) | |
| Grignard Reagent (e.g., CH₃MgBr) | Amino and Hydroxyl Groups (unprotected) | Direct reaction | Deprotonated substrate and methane (B114726) (CH₄) |
Reactivity of the Amino Group in this compound
The primary amino group (-NH₂) in this compound is a key site of nucleophilic reactivity, enabling the formation of a wide range of derivatives.
The term "amination" can refer to the formation of amines, but in the context of a molecule that already contains a primary amine, it typically describes reactions where the amino group acts as a nucleophile. A common example is the SN2 alkylation of the amine with an alkyl halide. This reaction can produce secondary and tertiary amines. However, a significant drawback is that the reaction often doesn't stop cleanly after a single alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.
| Reactant | Product Class | Description | Citation |
| Alkyl Halide (e.g., R-X) | Secondary or Tertiary Amine | The amino group acts as a nucleophile, displacing the halide from the alkyl halide. The reaction can proceed multiple times, leading to over-alkylation. | chemistrysteps.com |
The primary amino group of this compound readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the carbinolamine's hydroxyl group allows for the elimination of a water molecule, yielding an iminium ion, which is then deprotonated to give the final imine product. wikipedia.orglibretexts.org This reaction is fundamental in synthesizing nitrogen analogues of aldehydes and ketones. mdpi.com
| Reactant (Carbonyl Compound) | Product | Reaction Type | Citation |
| Aldehyde (R-CHO) | Imine (Schiff Base) | Acid-catalyzed condensation | wikipedia.orglibretexts.org |
| Ketone (R₂C=O) | Imine (Schiff Base) | Acid-catalyzed condensation | wikipedia.orglibretexts.org |
Reactivity of the Hydroxyl Group in this compound
The primary hydroxyl (-OH) group at the 6-position provides another center for chemical transformations, including substitution and oxidation.
Direct nucleophilic substitution of the hydroxyl group is challenging because the hydroxide ion (OH⁻) is a poor leaving group. nih.govnih.gov To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Two common strategies are:
Protonation in Strong Acid: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable and easily displaced by a nucleophile. However, this method is limited to nucleophiles that are not deactivated by strong acids, such as halide ions. nih.gov
Conversion to a Sulfonate Ester: A more versatile method involves reacting the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine (B92270). This converts the hydroxyl group into a sulfonate ester (e.g., a tosylate or mesylate). These sulfonate anions are excellent leaving groups, allowing for subsequent SN2 reactions with a wide variety of nucleophiles. nih.gov
| Method | Reagents | Intermediate | Leaving Group | Citation |
| Acid Catalysis | Strong Acid (e.g., HBr) | Oxonium Ion (R-OH₂⁺) | Water (H₂O) | nih.govnih.gov |
| Sulfonate Ester Formation | Tosyl Chloride (TsCl) / Pyridine | Tosylate Ester (R-OTs) | Tosylate Anion (TsO⁻) | nih.gov |
The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgbyjus.com
Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required, and the reaction must be performed in the absence of water to prevent the formation of a hydrate (B1144303) intermediate, which would be further oxidized. wikipedia.orgmasterorganicchemistry.com Common reagents for this transformation include Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). libretexts.orgmasterorganicchemistry.com The product of this reaction would be 2-amino-6-oxohexanenitrile.
Oxidation to a Carboxylic Acid: Strong oxidizing agents will convert the primary alcohol all the way to a carboxylic acid. masterorganicchemistry.com These reactions typically proceed through an aldehyde intermediate. wikipedia.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated from CrO₃ and H₂SO₄, known as the Jones reagent) are effective for this transformation. wikipedia.orgmasterorganicchemistry.com The final product would be 6-amino-6-cyanohexanoic acid.
| Desired Product | Reagent(s) | Description | Citation |
| Aldehyde (2-amino-6-oxohexanenitrile) | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Mild oxidation that stops at the aldehyde stage. | libretexts.orgmasterorganicchemistry.comvedantu.com |
| Carboxylic Acid (6-amino-6-cyanohexanoic acid) | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Strong oxidation that converts the primary alcohol to a carboxylic acid. | wikipedia.orglibretexts.orgmasterorganicchemistry.com |
Chemoselectivity and Interfunctional Group Interactions
The presence of multiple reactive sites within this compound necessitates a consideration of chemoselectivity in its reactions. The primary amine, primary alcohol, and nitrile group each possess unique reactivity profiles that can be influenced by the presence of the others.
Influence of Neighboring Groups on Reaction Selectivity
Neighboring group participation (NGP) is a critical concept in understanding the reactivity of this compound. NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. youtube.com This intramolecular interaction can significantly increase reaction rates and influence stereochemistry. youtube.commdpi.com
In this compound, both the amino and hydroxyl groups possess lone pairs of electrons and can act as internal nucleophiles. The relative nucleophilicity of these groups is a key determinant of which group will preferentially participate in a given reaction. Generally, amines are more nucleophilic than alcohols. libretexts.orglibretexts.org This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation. This inherent difference in nucleophilicity suggests that the amino group would be the more likely participant in neighboring group effects under neutral or basic conditions.
For instance, if the carbon bearing the nitrile were to become electrophilic, or if a leaving group were present on an adjacent carbon, the amino group at the 2-position is well-positioned to attack intramolecularly. This would proceed via a 5-exo-tet cyclization, a favored pathway according to Baldwin's rules, to form a five-membered ring intermediate.
Conversely, the hydroxyl group at the 6-position can also participate in NGP. While less nucleophilic than the amine, its participation could be favored under specific conditions, such as in acidic media where the amine is protonated and thus non-nucleophilic. In such a scenario, the hydroxyl group could, for example, attack an activated nitrile group.
The chemoselectivity can be tuned by the reaction conditions. For example, in the aerobic oxidation of amino alcohols, specific catalytic systems have been developed to achieve high chemoselectivity for the oxidation of the alcohol functionality, even in the presence of a primary or secondary amine. elsevierpure.comnih.gov This demonstrates that external reagents can be used to favor reaction at the less inherently reactive site.
Intramolecular Cyclization Pathways
The linear structure of this compound, with functional groups at the 2- and 6-positions, makes it a prime candidate for intramolecular cyclization, leading to the formation of heterocyclic structures. The most probable cyclization pathways would involve the nucleophilic amino or hydroxyl group attacking one of the electrophilic carbon atoms, particularly the nitrile carbon.
Cyclization involving the Amino Group:
The primary amine at the 2-position can act as a nucleophile, attacking the electrophilic carbon of the nitrile group. This would be a 6-endo-dig cyclization to form a six-membered tetrahydropyridine (B1245486) derivative. While endo-dig cyclizations can be disfavored, the formation of a stable six-membered ring can be a strong driving force. Such intramolecular cyclizations of aminonitriles are known to produce nitrogen heterocycles. mdpi.com The initial product of such a cyclization would be an endocyclic imine, which could then tautomerize or be reduced to a piperidine (B6355638) derivative. The synthesis of piperidines from the cyclization of amino alcohols is a well-established transformation in organic synthesis. youtube.com
Cyclization involving the Hydroxyl Group:
The hydroxyl group at the 6-position can also initiate intramolecular cyclization by attacking the nitrile group. This process, known as a Pinner-type reaction, would lead to the formation of a cyclic imidate. nih.gov This cyclization would be a 7-endo-dig process, which is generally less favorable than 6-endo cyclizations. However, studies on bicyclic δ-hydroxynitriles have shown that such cyclizations to form cyclic imidates can occur, particularly when competing pathways are disfavored due to conformational effects. nih.gov The resulting imidate could then be hydrolyzed to a lactone. The conversion of hydroxynitriles to lactones is a known transformation, often facilitated by whole-cell biocatalysts or other reagents. acs.org
Competitive Cyclization Pathways:
Given the presence of both amino and hydroxyl nucleophiles, a competition between these cyclization pathways would exist. The outcome would likely depend on the reaction conditions:
Under basic or neutral conditions: The more nucleophilic amino group would be expected to dominate, leading to the formation of piperidine-based structures.
Under acidic conditions: The amine would be protonated to form a non-nucleophilic ammonium ion. This would favor the participation of the hydroxyl group, potentially leading to the formation of an oxazepine derivative (via the cyclic imidate).
The table below summarizes the potential intramolecular cyclization products of this compound.
| Nucleophile | Electrophilic Center | Ring Size | Intermediate Product | Final Product (after potential hydrolysis/reduction) |
| Amino Group | Nitrile Carbon | 6 | Endocyclic Imine | Piperidine derivative |
| Hydroxyl Group | Nitrile Carbon | 7 | Cyclic Imidate | Oxazepine derivative / Lactone |
Derivatization and Advanced Functionalization of 2 Amino 6 Hydroxyhexanenitrile
Conversion to Alpha-Amino Acids and Their Derivatives
A primary and highly valuable transformation of 2-amino-6-hydroxyhexanenitrile is its conversion into alpha-amino acids. This is typically achieved through the hydrolysis of the nitrile functional group.
Research Findings:
The synthetic route from an α-amino nitrile to an α-amino acid is a well-established procedure known as the Strecker synthesis. masterorganicchemistry.com This two-step process begins with the formation of the α-amino nitrile, which in this case is the starting compound, this compound. The second step involves the hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.com
This hydrolysis is generally carried out under strong acidic conditions (e.g., using H₃O⁺), which protonates the nitrile and facilitates nucleophilic attack by water. masterorganicchemistry.com The resulting imidic acid tautomerizes and undergoes further hydrolysis to yield the carboxylic acid and ammonia (B1221849). The application of this method to this compound results in the formation of 6-hydroxylysine, a non-standard amino acid. The synthesis of glycosylated (2S,5R)-hydroxylysine, a crucial component of proteins like collagen and adiponectin, highlights the importance of this class of amino acids. rsc.orgmanchester.ac.uk While chemical synthesis remains a challenge, various strategies have been developed to produce orthogonally protected 5-hydroxylysines, demonstrating the utility of such precursors. researchgate.net
Alternative methods for converting α-amino acids to their corresponding α-hydroxy acids have also been explored, such as reacting a solution of the amino acid with nitrous acid at elevated temperatures, though this proceeds via a different mechanism than nitrile hydrolysis. google.com
Strategies for N-Acylation and Protection of the Amino Group
In multi-step syntheses involving this compound or its derivatives, the selective protection of the amino group is often a critical step. The amino group is a potent nucleophile and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Protecting groups are temporarily attached to the nitrogen atom to decrease its reactivity, allowing other chemical transformations to occur selectively. organic-chemistry.org
Research Findings:
The most common strategy for protecting an amino group is to convert it into a carbamate. weebly.com This transformation renders the nitrogen non-nucleophilic. organic-chemistry.org Several standard protecting groups are widely used in organic synthesis, particularly in peptide chemistry. wikipedia.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its eventual removal. organic-chemistry.org
Key properties of an ideal protecting group include:
Easy and high-yielding installation under mild conditions. weebly.com
Stability to the reaction conditions planned for other functional groups. weebly.com
Easy and clean removal without affecting the rest of the molecule. weebly.com
An advanced strategy known as orthogonal protection allows for the selective removal of one protecting group in the presence of others. For example, a Boc-protected amine can be deprotected using acid, while an Fmoc-protected amine on the same molecule can be selectively removed with a base like piperidine (B6355638). wikipedia.org
Below is a table of common protecting groups for amines:
| Protecting Group (Abbreviation) | Full Name | Installation Reagent | Deprotection Conditions |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid - TFA) organic-chemistry.orgwikipedia.org |
| Cbz (or Z) | Benzyloxycarbonyl | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) weebly.com |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) organic-chemistry.orgwikipedia.org |
| Trityl (Trt) | Triphenylmethyl | Trityl chloride | Mild acid hydrolysis or hydrogenolysis weebly.com |
Synthesis of Polymeric and Supramolecular Structures
Once converted to its amino acid form (6-hydroxylysine), this compound becomes a monomeric unit suitable for the synthesis of polymers, specifically polypeptides. Furthermore, peptides derived from such amino acids can participate in self-assembly processes to form highly ordered supramolecular structures.
Research Findings:
The formation of peptides is a crucial step toward creating complex, self-assembling molecular structures that can form the basic architecture of functional systems. mdpi.com Peptides are known to be the building blocks for a variety of supramolecular structures, including helices, sheets, globules, fibers, and tubes. mdpi.com
The process of self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, electrostatic interactions, and π-stacking. unimi.it Research has shown that even short, hydrophobic peptides can become soluble in water by forming well-defined supramolecular assemblies. unimi.it For instance, diastereoisomeric pentapeptides containing a non-proteinogenic norbornene amino acid were observed to form stable 3₁₀-helix structures that self-assembled into spherical, vesicle-like supramolecular structures in an aqueous environment. unimi.it Shock processing of simple amino acids has also been shown to produce complex macrostructures, including globules and filamentous ribbon-like structures, on very short timescales. mdpi.com
The ability of amino acid derivatives to form these complex architectures is fundamental to fields ranging from materials science to the study of the origin of life. mdpi.com
Incorporation into Complex Molecular Architectures (e.g., N-heterocycles)
The bifunctional nature of this compound and its derivatives makes it a versatile building block for synthesizing complex molecular architectures, particularly nitrogen-containing heterocycles (N-heterocycles). These cyclic structures are prevalent in pharmaceuticals and other biologically active compounds. ethz.chopenmedicinalchemistryjournal.com
Research Findings:
Various synthetic methods can utilize molecules containing both amino and hydroxyl functionalities to construct N-heterocyclic rings. Saturated N-heterocycles like piperazines, morpholines, and oxazepanes are common motifs in small-molecule drugs. ethz.ch
Modern synthetic strategies offer efficient ways to construct these rings:
Silicon Amine Protocol (SLAP): This method uses silicon-containing reagents (SLAP reagents) that can be derived from amino alcohols. The SLAP reagent couples with an aldehyde to form an imine, which then undergoes photocatalytic cyclization to form the desired saturated N-heterocycle. ethz.ch This approach is a safer alternative to older methods that used toxic tin-based reagents. ethz.ch
Intramolecular Aminolysis: Lanthanide catalysts, such as La(OTf)₃, have been used to catalyze the intramolecular regioselective aminolysis of epoxy amines, leading to the formation of strained four-membered azetidine (B1206935) rings over five-membered pyrrolidine (B122466) rings with high yields. nih.gov
Aziridine Ring-Opening: Another innovative approach involves the ring-opening of substituted aziridines, followed by subsequent cyclization to construct various nitrogen-containing heterocycles. nih.gov
Intramolecular Cyclization: The amino and hydroxyl groups of a precursor molecule can directly react in an intramolecular fashion to form rings. For example, 3-Amino-1-hydroxypyrrolid-2-one is a well-known N-hydroxy-substituted heterocycle with neuropharmacological properties. nih.gov
These methods demonstrate that a precursor like this compound could be strategically modified and cyclized to generate a variety of complex heterocyclic structures.
Stereochemical Investigations and Conformational Analysis of 2 Amino 6 Hydroxyhexanenitrile and Analogues
Chiral Recognition and Enantiomeric Purity
The C2 carbon of 2-amino-6-hydroxyhexanenitrile is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images known as enantiomers (d- and l-forms). google.com Distinguishing between and separating these enantiomers, a process known as chiral recognition, is fundamental for many applications, particularly in pharmacology, where different enantiomers can have vastly different biological effects. researchgate.net The determination of enantiomeric purity, or enantiomeric excess (ee), quantifies the amount of one enantiomer present in a mixture compared to the other. nih.govacs.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for the chiral separation of aminonitriles and their derivatives, amino acids. nih.govchiralpedia.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comsigmaaldrich.com
Common Approaches for Chiral Separation by HPLC:
| Separation Strategy | Description | Typical Application |
| Chiral Stationary Phase (CSP) | The analyte is passed through a column packed with a chiral material. Diastereomeric complexes form transiently, allowing for separation. Macrocyclic glycopeptides are effective CSPs for polar compounds like amino acids. sigmaaldrich.com | Direct analysis of underivatized amino acids and aminonitriles. sigmaaldrich.comscas.co.jp |
| Chiral Derivatizing Agent (CDA) | The enantiomeric mixture is reacted with a pure chiral agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) column. chiralpedia.com | Used for analytes with reactive functional groups (e.g., amino, hydroxyl) when direct methods are not suitable. chiralpedia.com |
| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase. It forms temporary diastereomeric complexes with the analyte enantiomers, which can then be separated on an achiral column. chiralpedia.comnih.gov | Separation of primary amino compounds. nih.gov |
For aminonitrile precursors, computational studies combined with circular dichroism (CD) spectroscopy have been used to investigate their enantiomeric excesses. acs.org Research suggests that the homochirality observed in biological amino acids may originate from the enantiomeric purity established at the aminonitrile precursor stage. nih.govacs.org Furthermore, techniques like spontaneous crystallization have been shown to significantly amplify the enantiomeric excess of certain α-aminonitriles. acs.org
Conformational Preferences and Isomerism
The three-dimensional shape of this compound is not static. Rotation around its single bonds and the potential for non-covalent interactions lead to various conformations and isomeric forms.
Infrared (IR) spectroscopy is a key tool for studying this phenomenon. The frequency shifts of the O-H stretching band provide evidence for the strength of these intramolecular interactions. Studies on analogous amino alcohols show that nitrogen-substituted derivatives form some of the strongest IMHBs compared to other substituted alcohols, highlighting the importance of the amino group's basicity in this interaction. rsc.org The nitrile group (-C≡N) can also act as a hydrogen bond acceptor, though it is generally a weaker interaction compared to the amino group. researchgate.netquora.com The formation of these IMHBs can lead to stable, ring-like structures, which reduces the tendency for intermolecular association. rsc.org
Rotational Isomerism: Due to rotation around the C-C single bonds, this compound can exist as different rotational isomers, or rotamers. Microwave spectroscopy studies on the simpler analogue, hydroxyacetonitrile (HOCH2CN), have shown that the molecule exists predominantly in a gauche conformation in the gas phase. rsc.org This preference is a result of the balance between steric repulsion and potential intramolecular interactions. The energy differences between various rotamers (e.g., gauche, cis, trans) are known as rotational barriers. For hydroxyacetonitrile, these barriers have been quantified, indicating the relative stability of its different spatial arrangements. rsc.org Similar principles would govern the conformational preferences of this compound, although the larger carbon chain and the additional amino group would introduce more complexity.
Tautomerism: Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org For α-aminonitriles, a potential tautomeric relationship exists between the amino-nitrile form and an imino-ketenimine form, although the amino-nitrile is typically the overwhelmingly stable and dominant species. numberanalytics.comnih.gov A more relevant equilibrium for α-aminonitriles is their role as intermediates in the Strecker synthesis of amino acids, where they are formed from the reaction of an imine with cyanide. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com While not a tautomerism of the aminonitrile itself, this highlights the dynamic chemical relationship between imines and α-aminonitriles. masterorganicchemistry.comorganic-chemistry.org
Diastereoselective Synthesis Approaches
While this compound itself has only one chiral center, diastereoselective synthesis becomes relevant when creating analogues with multiple stereocenters or when using chiral auxiliaries to control the stereochemical outcome of a reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
The Strecker reaction, a classic method for synthesizing α-aminonitriles, provides a key platform for diastereoselective approaches. wikipedia.orgnih.gov By reacting an aldehyde or ketone with an amine and a cyanide source, an α-aminonitrile is formed. organic-chemistry.org If a chiral aldehyde, amine, or catalyst is used, it can influence the stereochemistry of the newly formed chiral center, leading to a preferential formation of one diastereomer over another.
Examples of Diastereoselective Synthesis of Aminonitrile Analogues:
| Reaction Type | Description | Stereochemical Outcome |
| Aldolization of α-Aminonitriles | The addition of a lithiated N-protected aminoacetonitrile (B1212223) to a chiral, nonracemic aldehyde. | This approach can produce diastereomerically pure anti-β-hydroxy-α-aminonitriles. acs.org |
| Base-Controlled Synthesis of β-Aminonitriles | The deprotonation of a secondary alkane nitrile followed by addition to an imine. The choice of base (e.g., nBuLi or LHMDS) can control the stereochemical outcome. | Depending on the base and reaction conditions, either the anti or syn diastereomer of the β-aminonitrile can be selectively formed. nih.gov |
| Organocatalytic Asymmetric Strecker Reaction | The use of a chiral organocatalyst to facilitate the enantioselective or diastereoselective addition of cyanide to an imine. | This method can produce chiral α-aminonitriles with high enantiomeric or diastereomeric ratios. mdpi.comresearchgate.net |
These methods demonstrate that by carefully selecting starting materials, reagents, and catalysts, chemists can control the three-dimensional arrangement of atoms in aminonitrile synthesis, allowing for the creation of specific, stereochemically defined molecules.
Advanced Analytical Methodologies for 2 Amino 6 Hydroxyhexanenitrile Research
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular architecture of 2-Amino-6-hydroxyhexanenitrile by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. mmu.ac.uk By mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR provides a detailed picture of the atomic connectivity. researchgate.net
In ¹H NMR analysis, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the proton attached to the chiral carbon (C2) adjacent to the amino group would appear at a distinct chemical shift. The protons of the methylene (B1212753) groups along the aliphatic chain would exhibit characteristic signals, with their chemical shifts varying based on their proximity to the electron-withdrawing amino, hydroxyl, and nitrile groups. The protons of the terminal hydroxymethylene group (C6) and the amine (NH₂) would also produce unique resonances.
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.org The nitrile carbon (C1) is particularly noteworthy, absorbing in a characteristic downfield region (115-130 δ). libretexts.org The carbons bonded to the nitrogen (C2) and oxygen (C6) atoms would also be shifted downfield compared to the other aliphatic carbons in the chain. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the complete structural framework of the molecule. core.ac.uk
Predicted NMR Data for this compound
| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | H1 (CH-CN) | ~3.5 - 4.0 |
| H2-H5 (CH₂) | ~1.4 - 1.9 | |
| H6 (CH₂-OH) | ~3.6 | |
| NH₂ | ~1.5 - 2.5 (broad) | |
| OH | ~2.0 - 4.0 (broad) | |
| ¹³C NMR | C1 (C≡N) | ~120 |
| C2 (CH-NH₂) | ~50 - 55 | |
| C3-C5 (CH₂) | ~25 - 35 | |
| C6 (CH₂-OH) | ~60 - 65 |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by specific molecular vibrations (stretching and bending) at characteristic frequencies.
The presence of a nitrile group (C≡N) is confirmed by a sharp, intense absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The primary amine (NH₂) group gives rise to a characteristic pair of medium-intensity peaks (symmetric and asymmetric stretching) around 3200-3600 cm⁻¹. libretexts.org The hydroxyl (O-H) group is identified by a broad, strong absorption band typically in the 3200-3600 cm⁻¹ range, which may overlap with the N-H stretches. libretexts.org Additionally, C-H stretching vibrations from the aliphatic backbone are observed just below 3000 cm⁻¹.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Primary Amine (N-H) | Stretch | 3200 - 3600 | Medium, (two bands) |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Sharp, Medium to Strong |
| Amine (C-N) | Stretch | 1020 - 1250 | Medium |
| Alcohol (C-O) | Stretch | 1000 - 1260 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a molecule. For this compound (C₆H₁₂N₂O), the exact molecular weight can be calculated from its molecular formula. Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), a molecular ion (M⁺) is formed. youtube.com
The molecular ion of this compound has an odd molecular weight, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental composition.
Under MS/MS conditions, the molecular ion undergoes fragmentation at its weakest bonds, providing valuable structural clues. nih.gov A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu Other common fragmentation patterns include the loss of small, stable neutral molecules such as water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, and hydrogen cyanide (HCN).
Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 128 | [C₆H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 111 | [M - NH₃]⁺ | Loss of ammonia |
| 110 | [M - H₂O]⁺ | Loss of water |
| 101 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 84 | [M - CH₂=NH₂]⁺ | Alpha-cleavage with loss of largest substituent |
| 44 | [CH(NH₂)=CH₂]⁺ | Alpha-cleavage fragment |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity assessment of non-volatile compounds like this compound. bevital.no Given the compound's polar nature due to the amino and hydroxyl groups, a reversed-phase HPLC (RP-HPLC) method is typically developed.
Method development involves optimizing several parameters. A common stationary phase is a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution and reasonable analysis time. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS).
Validation of the developed HPLC method is crucial to ensure its reliability. nih.gov This process involves verifying several performance characteristics according to established guidelines.
Key HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Analyte peak is well-resolved from impurity peaks. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value. | Recovery of 98-102% |
| Precision | Agreement among a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
The carbon atom at position 2 of this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. Chiral HPLC is the most widely used technique for this purpose. sigmaaldrich.com
Separation is achieved using a chiral stationary phase (CSP). scas.co.jp CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. Several types of CSPs are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin), Pirkle-type phases, and ligand-exchange columns. sigmaaldrich.comscas.co.jp For an amino-containing compound, a teicoplanin-based CSP can be particularly effective. sigmaaldrich.com
The mobile phase in chiral HPLC often consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol, sometimes with a small amount of an acidic or basic additive to improve peak shape. nih.gov Once the enantiomers are separated into two distinct peaks, the enantiomeric excess (% ee) can be calculated. This value represents the purity of one enantiomer relative to the other and is a critical quality attribute.
Calculation of Enantiomeric Excess (% ee)
| Step | Description | Formula |
|---|---|---|
| 1 | Run the chiral HPLC method to obtain a chromatogram showing two separated peaks for the R and S enantiomers. | N/A |
| 2 | Integrate the area under each peak. Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer. | N/A |
| 3 | Calculate the enantiomeric excess using the areas of the two peaks. | % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled detail about the molecular structure, including bond lengths, bond angles, and conformational details of the molecule in the solid state. For this compound, a successful X-ray crystallographic analysis would yield critical insights into its molecular architecture and the non-covalent interactions that govern its packing in a crystal lattice.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. By measuring the directions and intensities of these diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be deduced, leading to a detailed molecular model.
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, experimentally determined crystallographic data such as unit cell parameters, space group, and precise atomic coordinates are not available.
However, were a suitable crystal of this compound to be grown and analyzed, the resulting data would be invaluable for a complete structural elucidation. The analysis would reveal the conformation of the hexanenitrile (B147006) backbone, the spatial relationship between the amino and hydroxyl functional groups, and the stereochemistry of the chiral center at the second carbon atom.
Furthermore, the crystallographic data would provide a detailed picture of the intermolecular interactions within the crystal lattice. These interactions, which include hydrogen bonding involving the amino and hydroxyl groups, as well as weaker van der Waals forces, are crucial in determining the physical properties of the solid material, such as its melting point and solubility.
The type of data that would be obtained from a successful X-ray crystallographic analysis of this compound is summarized in the table below.
| Crystallographic Data | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Hydrogen Bonding Parameters | The distances and angles of hydrogen bonds between molecules. |
In the absence of experimental data for this compound, researchers may turn to computational modeling and powder X-ray diffraction (PXRD) as alternative methods to predict or gain preliminary insights into its solid-state structure. However, single-crystal X-ray crystallography remains the definitive method for unambiguous solid-state structure determination.
Computational and Theoretical Studies on 2 Amino 6 Hydroxyhexanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic environment of a molecule and predicting its reactivity. These methods, grounded in the principles of quantum mechanics, can model molecular orbitals, charge distribution, and the energetics of chemical reactions.
Energy Minimization and Transition State Analysis
Energy minimization calculations are fundamental to identifying the most stable three-dimensional arrangement of a molecule, known as its ground state geometry. This process involves sophisticated algorithms that explore the potential energy surface of the molecule to locate the lowest energy conformation. For 2-amino-6-hydroxyhexanenitrile, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.
Transition state analysis, a more complex computational task, focuses on identifying the highest energy point along a reaction coordinate. This "saddle point" represents the energy barrier that must be overcome for a chemical transformation to occur. A thorough computational study would, in theory, investigate potential reaction pathways, such as cyclization or hydrolysis, by locating and characterizing the relevant transition states. However, specific data from such analyses for this compound are not present in the current body of scientific literature.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
A theoretical investigation into this compound would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The localization of the HOMO and LUMO on specific atoms within the molecule would further pinpoint the likely sites for nucleophilic and electrophilic attack. Without dedicated research, these specific parameters for this compound remain undetermined.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD simulations can explore the vast conformational landscape of a flexible molecule like this compound.
These simulations could reveal the different shapes the molecule can adopt in solution, the relative populations of these conformers, and the energetic barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors. The flexibility of the hexyl chain and the rotational freedom around its single bonds would be key aspects to explore in such a simulation. To date, no such simulations for this compound have been reported.
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural features with its biological activity or physical properties, respectively. These models rely on calculated molecular descriptors, which are numerical representations of a molecule's chemical information.
For this compound, a QSAR study might aim to predict its potential biological effects based on its structural similarity to other known bioactive compounds. A QSPR study could predict physical properties like boiling point, solubility, or lipophilicity. The development of such models requires a substantial dataset of related compounds with known activities or properties, which is currently unavailable for this specific chemical class.
Prediction of Spectroscopic Parameters
Computational chemistry can be used to predict various spectroscopic data, which can then be compared with experimental spectra to confirm a molecule's structure. Theoretical calculations can provide valuable information on the expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths.
For this compound, computational methods could predict the ¹H and ¹³C NMR spectra, identifying the chemical shifts for each unique proton and carbon atom in the molecule. Similarly, the IR spectrum could be simulated to show the characteristic vibrational frequencies for its functional groups, such as the nitrile (C≡N), amine (N-H), and hydroxyl (O-H) stretches. The lack of published computational studies means that these predicted spectroscopic parameters are not available.
Applications As Chemical Intermediates and Building Blocks in Advanced Organic Synthesis
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
As a bifunctional molecule, 2-Amino-6-hydroxyhexanenitrile is a prime candidate for constructing fine chemicals and pharmaceutical intermediates. α-Aminonitriles are well-established as crucial intermediates for the synthesis of α-amino acids through methods like the Strecker reaction. mdpi.comacs.org The presence of the additional hydroxyl group in this molecule offers a synthetic handle for creating more complex and functionalized amino acid derivatives that are not readily accessible.
The general class of α-aminonitriles is recognized for its importance in preparing compounds like amino acids, thiadiazoles, and imidazole (B134444) derivatives. google.com Research into the synthesis of various aminonitrile-containing structures, such as 2-amino-4,6-diphenylnicotinonitriles, demonstrates the utility of aminonitrile building blocks in creating complex heterocyclic systems. mdpi.comresearchgate.net These systems often form the core of medicinally active compounds. N-acylated α-aminonitriles, for instance, are a known class of mechanism-based inhibitors for certain enzymes, highlighting their direct relevance in drug discovery. acs.org
The synthesis of pharmaceutical ingredients and fine chemicals often relies on the availability of enantiomerically pure building blocks. researchgate.net Given that this compound is chiral, it can serve as a precursor to single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.
Precursors for Specialized Reagents in Organic Reactions
The dual functionality of the amino and hydroxyl groups allows this compound to be converted into specialized reagents for organic synthesis. For example, the amino alcohol motif is a common feature in ligands designed for metal-catalyzed reactions. By modifying the amino and hydroxyl groups, it is possible to synthesize ligands with tailored steric and electronic properties.
Furthermore, the terminal hydroxyl group can be used to anchor the molecule to a solid support, such as a polymer resin. acs.org This would enable its use in solid-phase synthesis, allowing for the streamlined production of compound libraries or facilitating the easy separation of the reagent and its byproducts from the reaction mixture. Such polymer-supported reagents are advantageous for creating more efficient and cleaner chemical processes. acs.org
Role in the Development of New Chiral Catalysts and Specialty Materials
The development of asymmetric catalysis is a cornerstone of modern chemistry, and chiral amino alcohols are valuable building blocks for creating the catalysts and ligands used in these processes. chemrxiv.org These compounds are often derived from readily available chiral amino acids. polyu.edu.hk The structure of this compound, containing a chiral center with both an amino and a hydroxyl group (after potential modification of the nitrile), makes it an excellent candidate for a catalyst precursor. researchgate.net
Research has shown that chiral amino alcohol ligands are highly effective in a variety of asymmetric reactions, including the addition of organozinc reagents to aldehydes. acs.orgrsc.org The enantioselectivity of these reactions is highly dependent on the structure of the ligand. The ability to modify both the amino and hydroxyl ends of the this compound backbone would allow for the fine-tuning of the catalyst's structure to achieve high yields and enantiomeric excess. rsc.org
In the realm of specialty materials, the multiple reactive sites of this compound offer pathways to novel polymers and functional materials. For instance, compounds with nitrile and amino groups are explored as precursors for dyes, pigments, and materials for organic electronics due to their electronic properties. ontosight.ai Through polymerization reactions involving the amino group and a derivatized hydroxyl or nitrile group, new polyamides or other functional polymers could be synthesized, potentially exhibiting unique thermal or mechanical properties.
Table 2: Potential Applications of this compound as a Chemical Intermediate
| Application Area | Role of this compound | Potential Products |
| Pharmaceuticals | Chiral building block | Functionalized amino acids, Heterocyclic compounds, Enzyme inhibitors acs.orgresearchgate.net |
| Fine Chemicals | Versatile precursor | Complex organic molecules, Amino acid derivatives mdpi.com |
| Catalysis | Precursor for chiral ligands | Chiral amino alcohol ligands, Organocatalysts chemrxiv.orgpolyu.edu.hk |
| Materials Science | Monomer for polymerization | Specialty polyamides, Functional polymers, Dyes ontosight.ai |
Future Research Directions and Perspectives on 2 Amino 6 Hydroxyhexanenitrile
Development of Sustainable and Environmentally Benign Synthesis Protocols
The development of green and sustainable methods for the synthesis of 2-Amino-6-hydroxyhexanenitrile is a primary area of future research. Traditional synthetic routes for aminonitriles often involve hazardous reagents and generate significant waste. Modern approaches aim to mitigate these issues through the use of environmentally friendly catalysts and reaction media.
One promising direction is the adoption of one-pot, three-component Strecker reactions in aqueous media. Research has shown that catalysts like indium powder can efficiently facilitate the synthesis of α-aminonitriles from aldehydes, amines, and a cyanide source in water, offering a greener alternative to conventional methods. Another avenue involves the use of solid-supported catalysts, such as EPZG (FeCl3 supported on clay), which can be easily recovered and reused, minimizing waste and improving the economic feasibility of the process. rsc.org
Biocatalysis presents another significant opportunity for the sustainable synthesis of this compound. Enzymes, such as nitrile hydratases and nitrilases, can be employed for the selective hydrolysis of nitriles under mild, aqueous conditions, reducing the need for harsh chemicals and high temperatures. digitellinc.com Furthermore, the chemoenzymatic synthesis of related compounds, like heparan sulfate (B86663) oligosaccharides, demonstrates the potential of combining chemical and enzymatic steps to achieve complex molecular architectures sustainably. nih.gov The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could offer a highly efficient and atom-economical route to this compound and its derivatives.
A hypothetical comparison of different sustainable synthesis approaches is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthesis Protocols for this compound
| Synthesis Protocol | Catalyst | Solvent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Aqueous Strecker Reaction | Indium Powder | Water | High efficiency, use of water as a green solvent. | Cost and potential toxicity of indium. |
| Heterogeneous Catalysis | EPZG (Clay-supported FeCl3) | Solvent-free or Green Solvents | Catalyst recyclability, reduced waste. | Lower activity compared to homogeneous catalysts. |
| Biocatalytic Synthesis | Nitrilase/Nitrile Hydratase | Water | High selectivity, mild reaction conditions. | Enzyme stability and cost. |
Exploration of Novel Catalytic Systems for Selective Transformations
The unique trifunctional nature of this compound makes it an ideal substrate for exploring novel catalytic systems that can achieve selective transformations of its different functional groups. Future research should focus on developing catalysts that can target the amino, hydroxyl, or nitrile group with high chemoselectivity.
For instance, the selective hydrogenation of the nitrile group to a primary amine can be achieved using various metal catalysts. Studies have shown that palladium on carbon (Pd/C) can selectively produce tertiary amines from nitriles, while rhodium on carbon (Rh/C) can be tuned to yield either secondary or primary amines depending on the solvent. arxiv.org The development of manganese-based pincer complexes also shows promise for the selective hydrogenation of nitriles to primary amines under milder conditions. eurekalert.org
The selective transformation of the hydroxyl group could be explored through catalytic oxidation or etherification reactions. Furthermore, the amino group offers a handle for various C-N bond-forming reactions, such as amidation or the formation of heterocyclic structures. Organocatalysts, such as hydroquinine (B45883) derivatives or thiourea-based catalysts, have shown great potential in asymmetric Strecker reactions and could be adapted for the enantioselective synthesis of derivatives of this compound. rsc.org
The hydrocyanation of unsaturated alcohols, a reaction that can lead to hydroxynitriles, is another area where novel catalysts are being explored. Copper-catalyzed hydroalumination followed by cyanation has been shown to be effective for the synthesis of β,γ-unsaturated nitriles. researchgate.net Adapting such methodologies for the synthesis or transformation of this compound could lead to novel molecular structures.
A summary of potential catalytic transformations is provided in Table 2.
Table 2: Potential Novel Catalytic Systems for Selective Transformations of this compound
| Target Functional Group | Transformation | Catalyst Type | Potential Products |
|---|---|---|---|
| Nitrile (-CN) | Selective Hydrogenation | Rh/C, Mn-pincer complexes | 6-amino-2-hydroxyhexanamine |
| Hydroxyl (-OH) | Catalytic Oxidation | Transition metal oxides | 2-amino-6-oxohexanenitrile |
| Amino (-NH2) | Acylation | Organocatalysts | N-acylated derivatives |
Design of Advanced Derivatives for Material Science Applications
The functional groups of this compound make it an excellent candidate for the synthesis of advanced polymers and materials with tailored properties. The amino and hydroxyl groups can act as reactive sites for polymerization, while the nitrile group can be retained for post-polymerization modification or to impart specific properties to the material.
One of the most promising applications lies in the synthesis of functional polyamides. The amino group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. The pendant hydroxyl and nitrile groups along the polymer chain can enhance properties such as hydrophilicity, thermal stability, and adhesion. For example, aromatic polyamides containing nitrile groups have been investigated for applications such as proton exchange membranes in fuel cells. rsc.org
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for the creation of a wide range of functional polymers from a single monomer. This versatility is highly desirable in material design. Research into the synthesis of organic polymeric networks (OPNWs) from dialdehydes and diamines has shown that the resulting materials, containing both cyano and secondary amino groups, exhibit high thermal stability and insolubility in common solvents. rsc.org Derivatives of this compound could be used to create similar networks with tunable properties.
Table 3 outlines potential material science applications for derivatives of this compound.
Table 3: Potential Material Science Applications of this compound Derivatives
| Polymer Type | Monomer Derivative | Key Features | Potential Applications |
|---|---|---|---|
| Functional Polyamides | This compound | Pendant hydroxyl and nitrile groups | High-performance fibers, membranes, adhesives |
| Poly(amino acids) | Hydrolyzed this compound | Biocompatibility, biodegradability | Biomedical materials, drug delivery systems |
| Cross-linked Networks | Reaction with multifunctional cross-linkers | High thermal and chemical resistance | Coatings, composites, sorbents |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and material design. For a molecule like this compound, these computational tools can accelerate the discovery of optimal synthesis pathways, predict the properties of its derivatives, and guide the design of novel materials.
In the realm of material science, ML models can predict the properties of polymers based on the structure of their monomer units. bris.ac.uk By inputting the structure of this compound and its potential derivatives, researchers can screen for polymers with desired characteristics, such as high thermal stability, specific mechanical properties, or tailored solubility, before undertaking their synthesis. digitellinc.commedium.com This data-driven approach can dramatically accelerate the development of new materials.
Furthermore, AI can be instrumental in the design of novel catalysts for the selective transformations of this compound. By analyzing large datasets of catalyst structures and their performance, ML models can identify key descriptors that correlate with high activity and selectivity, guiding the design of more efficient catalysts. eurekalert.orgresearchgate.net
Table 4 summarizes the potential impact of AI and ML on the research and development of this compound.
Table 4: Integration of AI and Machine Learning in the Research of this compound
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms | Discovery of novel and sustainable synthetic routes. |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapid optimization of reaction conditions for higher yields and selectivity. colab.ws |
| Catalyst Design | Generative Models, Active Learning | Accelerated discovery of highly selective catalysts for specific transformations. eurekalert.org |
Q & A
Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate metabolic pathways of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
